![molecular formula C14H16O4 B13462754 Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13462754.png)
Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[211]hexane-5-carboxylate is a complex organic compound featuring a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate can be achieved through several methods. One efficient approach involves the use of photochemistry to access new building blocks via [2+2] cycloaddition . This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through various transformations .
Industrial Production Methods
Industrial production methods for this compound are still under exploration. the modular approach mentioned above provides a promising pathway for large-scale synthesis, given its efficiency and the ability to produce sp3-rich chemical space .
化学反応の分析
Types of Reactions
Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include metallocarbenes, diazos, sulfonyl hydrazones, and ylides . Reaction conditions often involve the use of catalysts such as Cu(I) and secondary amines .
Major Products Formed
The major products formed from these reactions include enantioenriched bicyclo[3.1.0]hexanes, which are valuable chiral building blocks in organic synthesis .
科学的研究の応用
Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate has several scientific research applications:
Chemistry: It serves as a chiral building block in organic synthesis due to its unique chemical reactivity.
Biology: The compound’s structure makes it a potential candidate for studying biological activities and interactions.
Medicine: Its unique properties may lead to the development of new pharmaceuticals.
作用機序
The mechanism by which methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate exerts its effects involves the formation of chiral all-carbon quaternary stereocenters through intramolecular cyclopropanation . This process is catalyzed by Cu(I) and secondary amines, leading to the creation of enantioenriched bicyclo[3.1.0]hexanes .
類似化合物との比較
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure and are also used as chiral building blocks in organic synthesis.
Bicyclo[2.1.1]hexanes: These compounds are structurally similar and play an important role in bio-active compounds.
Uniqueness
Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate is unique due to its specific substitution pattern and the presence of a methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds .
特性
分子式 |
C14H16O4 |
|---|---|
分子量 |
248.27 g/mol |
IUPAC名 |
methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate |
InChI |
InChI=1S/C14H16O4/c1-16-10-5-3-9(4-6-10)14-7-11(18-8-14)12(14)13(15)17-2/h3-6,11-12H,7-8H2,1-2H3 |
InChIキー |
CUBQXZFRMOTREH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C23CC(C2C(=O)OC)OC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


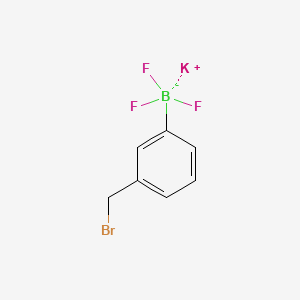
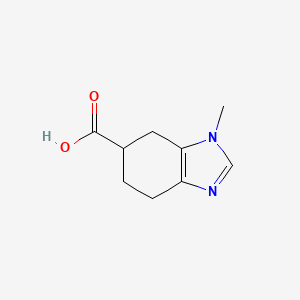
![3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13462684.png)
![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
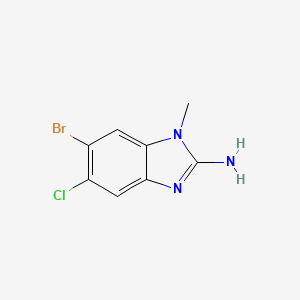

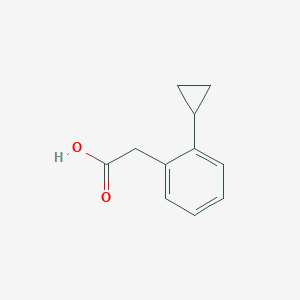
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13462700.png)


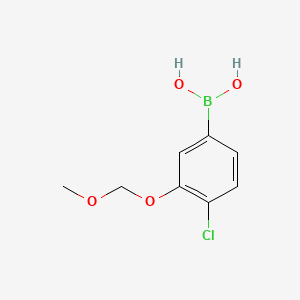

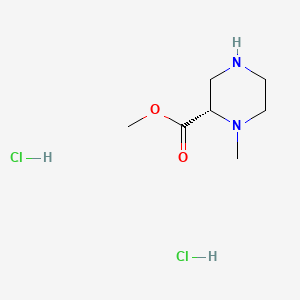
![Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13462749.png)
